2-(Bromomethyl)-6-fluoronaphthalene
CAS No.:
Cat. No.: VC3975502
Molecular Formula: C11H8BrF
Molecular Weight: 239.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrF |
|---|---|
| Molecular Weight | 239.08 g/mol |
| IUPAC Name | 2-(bromomethyl)-6-fluoronaphthalene |
| Standard InChI | InChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |
| Standard InChI Key | FQNISYMJARSLPX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)F)C=C1CBr |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C=C1CBr |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-(Bromomethyl)-6-fluoronaphthalene belongs to the class of polyhalogenated naphthalenes, characterized by a fused bicyclic aromatic system. The bromomethyl (–CH₂Br) and fluorine (–F) substituents introduce electronic and steric effects that influence reactivity. The compound’s InChIKey (FQNISYMJARSLPX-UHFFFAOYSA-N) facilitates precise identification in chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrF | |
| Molecular Weight | 239.08 g/mol | |
| Density | 1.520 ± 0.06 g/cm³ | |
| Melting Point | 53°C | |
| Boiling Point | 125–130°C (2 Torr) | |
| CAS Registry Number | 581-72-6 |
Synthesis and Manufacturing
Laboratory-Scale Methods
A plausible laboratory synthesis involves:
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Fluorination: Direct fluorination of 2-bromomethylnaphthalene using hydrogen fluoride or electrophilic fluorinating agents.
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Bromomethylation: Reaction of 6-fluoronaphthalene with bromomethyl bromide (CH₂Br₂) in the presence of a Lewis acid catalyst .
Table 2: Comparison of Synthesis Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Halogen Exchange | High regioselectivity | Requires harsh conditions |
| Electrophilic Substitution | Mild conditions | Competing side reactions |
| Cross-Coupling | Versatile substituent addition | Catalyst cost and complexity |
Applications in Organic Synthesis
Intermediate in Pharmaceutical Chemistry
Recent Advances and Patent Landscape
Key Patents
KR20120036357A highlights methods for synthesizing fluorinated naphthalenes, though it focuses on 2-bromo-6-fluoronaphthalene . The disclosed bromination-debromination strategy could be adapted for 2-(Bromomethyl)-6-fluoronaphthalene by modifying the halogenation steps.
Research Frontiers
Recent studies explore Suzuki-Miyaura cross-coupling reactions using brominated naphthalenes to construct polycyclic aromatic hydrocarbons (PAHs). For example, 7-(bromomethyl)-1-fluoronaphthalene has been employed in foldamer synthesis, suggesting analogous applications for the title compound .
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